Quininib

Vue d'ensemble

Description

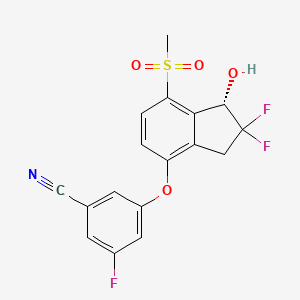

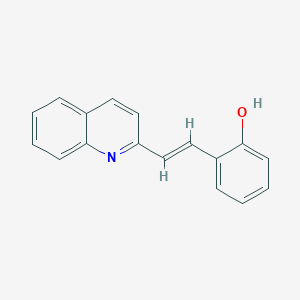

Quininib est un médicament à petite molécule dont le nom chimique est 2-[(E)-2-(Quinolin-2-yl) vinyl] phénol. Il a montré un potentiel significatif dans diverses applications thérapeutiques, en particulier dans le traitement du cancer colorectal. This compound est connu pour ses propriétés anti-angiogéniques, ce qui signifie qu'il peut inhiber la formation de nouveaux vaisseaux sanguins, un processus crucial dans la croissance et la propagation des tumeurs .

Applications De Recherche Scientifique

Quininib a une large gamme d'applications en recherche scientifique :

Chimie : This compound est utilisé comme matrice de base dans la synthèse de divers composés bioactifs.

Mécanisme d'action

This compound exerce ses effets principalement par ses propriétés anti-angiogéniques. Il inhibe la formation de nouveaux vaisseaux sanguins en ciblant la voie du facteur de croissance endothélial vasculaire (VEGF). This compound réduit la sécrétion de divers facteurs angiogéniques, notamment l'IL-6, l'IL-8, le VEGF et le TNF, inhibant ainsi la croissance tumorale et la perméabilité vasculaire .

Mécanisme D'action

Target of Action

Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) which is involved in inflammation and has been linked to a range of diseases, including cancer . It also modulates the expression of ferroptosis markers in cells .

Mode of Action

This compound interacts with its targets by acting as an antagonist to the CysLT 1 receptor . This interaction alters the expression of ferroptosis markers in cells . Ferroptosis is a relatively new type of cell death driven by iron-dependent peroxidation of phospholipids .

Biochemical Pathways

This compound affects the ferroptosis pathway, a process of regulated cell death . It modulates the expression of key markers of this pathway, such as Glutathione Peroxidase 4 (GPX4), Glutamate-Cysteine Ligase Modifier Subunit (GCLM), Heme Oxygenase 1 (HO-1), and 4 Hydroxynonenal (4-HNE) . These changes in expression can lead to significant alterations in cellular biochemistry .

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds, such as quinine, can be influenced by factors such as severity of infection, routes of administration, and nutritional status .

Result of Action

The action of this compound results in the modulation of key markers that induce ferroptosis . This leads to a form of cell death driven by iron-dependent peroxidation of phospholipids . High expression levels of key genes modulating ferroptosis are associated with a worse prognosis in certain conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the severity of infection can impact the pharmacokinetics of this compound . .

Analyse Biochimique

Biochemical Properties

Quininib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to antagonize cysteinyl leukotriene receptors 1 and 2 (CysLT1–2) at micromolar IC50 values . These interactions inhibit the signaling pathways mediated by these receptors, which are involved in inflammatory and angiogenic processes. Additionally, this compound has been found to modulate the expression of ferroptosis markers such as glutathione peroxidase 4 (GPX4), biliverdin, and glutamate-cysteine ligase modifier subunit (GCLM), indicating its role in inducing ferroptosis, a type of cell death driven by iron-dependent peroxidation of phospholipids .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In endothelial cells, it inhibits angiogenic tubule formation and cell migration, thereby reducing angiogenesis . In cancer cells, this compound has been shown to reduce cell survival and proliferation. It also influences cell signaling pathways by modulating the expression of angiogenic and inflammatory genes, such as IL-6, IL-8, VEGF, and TNF . Furthermore, this compound induces ferroptosis in metastatic uveal melanoma cells by altering the expression of key ferroptosis markers .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cysteinyl leukotriene receptors 1 and 2 (CysLT1–2), leading to the inhibition of these receptors’ signaling pathways . This inhibition results in reduced angiogenesis and inflammation. Additionally, this compound modulates the expression of ferroptosis markers, promoting ferroptosis in cancer cells . The compound’s ability to inhibit angiogenesis and induce ferroptosis makes it a potent therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and well-tolerated in various models, including zebrafish, human cell lines, and murine eyes . Long-term studies have shown that this compound significantly reduces tumor growth and angiogenesis in colorectal cancer xenografts . Additionally, this compound’s effects on ferroptosis markers in metastatic uveal melanoma cells have been observed over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, this compound is well-tolerated at a dosage of 50 mg/kg administered intraperitoneally every three days At this dosage, this compound significantly reduces tumor growth and angiogenesis without causing adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate angiogenesis and ferroptosis. The compound modulates the expression of enzymes such as glutathione peroxidase 4 (GPX4) and glutamate-cysteine ligase modifier subunit (GCLM), which are involved in the ferroptosis pathway . Additionally, this compound’s antagonistic effects on cysteinyl leukotriene receptors 1 and 2 (CysLT1–2) influence the metabolic flux of inflammatory and angiogenic mediators .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In zebrafish and murine models, this compound has been shown to accumulate in endothelial cells and tumor tissues, where it exerts its anti-angiogenic effects . The compound’s distribution within cells is influenced by its binding to cysteinyl leukotriene receptors and other biomolecules involved in angiogenesis and ferroptosis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of endothelial and cancer cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. In the cytoplasm, this compound interacts with cysteinyl leukotriene receptors and other biomolecules, while in the nucleus, it modulates the expression of genes involved in angiogenesis and ferroptosis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Quininib peut être synthétisé par diverses méthodes. Une approche courante implique la condensation de dérivés d'aniline avec des β-cétoesters dans des conditions réactionnelles appropriées pour former des 4-hydroxyquinolines . Une autre méthode implique la précipitation saline d'une solution de this compound-acide hyaluronique, suivie d'une réticulation avec de la 4-bras-PEG-amine et d'une lyophilisation .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle en utilisant les méthodes mentionnées ci-dessus. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) est courante pour surveiller la qualité et la cohérence du produit .

Analyse Des Réactions Chimiques

Types de réactions

Quininib subit diverses réactions chimiques, notamment :

Oxydation : This compound peut être oxydé pour former des quinones, qui sont connues pour leurs activités biologiques.

Réduction : Les réactions de réduction peuvent convertir les quinones en leurs formes hydroquinones.

Substitution : This compound peut subir des réactions de substitution, en particulier au niveau du cycle quinoléine, pour former divers dérivés.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour convertir les quinones en hydroquinones.

Catalyseurs : Des catalyseurs comme le palladium sur charbon (Pd/C) sont souvent utilisés dans les réactions d'hydrogénation.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les hydroquinones et divers dérivés quinoléiques substitués .

Comparaison Avec Des Composés Similaires

Quininib est unique en son genre par son double blocage des récepteurs de la leucotriène cysteinyl 1 et 2 (CysLT1-2), ce qui le distingue d'autres médicaments anti-angiogéniques comme le bévacizumab et le régorafénib . Des composés similaires comprennent :

Le mécanisme d'action unique de this compound et sa capacité à inhiber plusieurs voies angiogéniques en font un candidat prometteur pour un développement plus poussé dans la thérapie anticancéreuse.

Propriétés

IUPAC Name |

2-[(E)-2-quinolin-2-ylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-66-8 | |

| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)